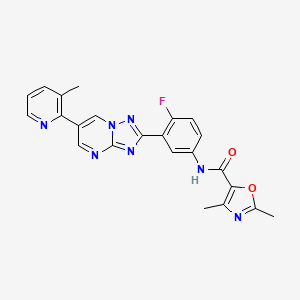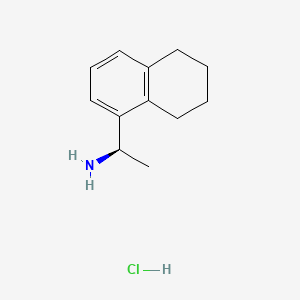
LXE408
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LXE408 is a first-in-class compound developed by Novartis in collaboration with the Drugs for Neglected Diseases initiative (DNDi). It is a kinetoplastid-selective proteasome inhibitor designed for the treatment of visceral leishmaniasis, a severe parasitic disease caused by Leishmania species . This compound has shown promising results in preclinical and clinical trials, making it a potential new oral treatment for this neglected tropical disease .
Preparation Methods
The synthetic routes and reaction conditions for LXE408 involve several steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary information held by Novartis and DNDi. it is known that the compound is synthesized through a series of chemical reactions that ensure its selectivity and potency against the kinetoplastid proteasome . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
LXE408 undergoes various chemical reactions, primarily focusing on its interaction with the proteasome of kinetoplastid parasites. The compound is known to inhibit the proteasome by binding to its active site, thereby preventing the degradation of proteins essential for parasite survival . Common reagents and conditions used in these reactions include specific inhibitors and buffers that maintain the stability and activity of the proteasome during the inhibition process . The major products formed from these reactions are the inhibited proteasome complexes, which lead to the death of the parasite .
Scientific Research Applications
Mechanism of Action
LXE408 exerts its effects by selectively inhibiting the proteasome of kinetoplastid parasites. The proteasome is a protein complex responsible for degrading unwanted or damaged proteins. By binding to the active site of the proteasome, this compound prevents the degradation of essential proteins, leading to the accumulation of toxic proteins and ultimately causing the death of the parasite . This selective inhibition is achieved through the compound’s unique structure, which allows it to bind specifically to the kinetoplastid proteasome without affecting the mammalian proteasome .
Comparison with Similar Compounds
LXE408 is compared with other proteasome inhibitors such as GNF6702 and GSK3494245. These compounds also target the proteasome of kinetoplastid parasites but differ in their structure and selectivity . This compound is unique in its high selectivity for the kinetoplastid proteasome, making it a more effective and safer option for treating visceral leishmaniasis . Similar compounds include:
GSK3494245: A preclinical candidate for visceral leishmaniasis, acting through inhibition of the Leishmania proteasome.
This compound stands out due to its advanced stage of clinical development and its potential as a new oral treatment for visceral leishmaniasis .
Properties
IUPAC Name |
N-[4-fluoro-3-[6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-12-5-4-8-25-19(12)15-10-26-23-29-21(30-31(23)11-15)17-9-16(6-7-18(17)24)28-22(32)20-13(2)27-14(3)33-20/h4-11H,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVVPYCWVLCWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799330-15-6 |
Source


|
| Record name | LXE-408 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799330156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LXE-408 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIK6I0DA01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B8228586.png)
![2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B8228598.png)


![tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate](/img/structure/B8228631.png)

